![molecular formula C21H15FN4O B2584144 N-(2-fluorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 904814-12-6](/img/structure/B2584144.png)
N-(2-fluorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
“N-(2-fluorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a fluorophenyl group, a diphenyl group, and a triazole group, which are common in many pharmaceuticals and agrochemicals due to their unique biological properties .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction and computational methods like density functional theory (DFT) and Hartree-Fock (HF) calculations .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of new bonds and the breaking of old ones. These reactions can be influenced by various factors such as temperature, pressure, and the presence of catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be influenced by factors such as their molecular structure and the presence of functional groups. These properties can include things like solubility, melting point, and reactivity .Scientific Research Applications
Fluorescent Molecular Probes
N-(2-fluorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide and its derivatives have potential applications as fluorescent molecular probes. These compounds, due to their unique structural features, can exhibit solvent-dependent fluorescence, which is highly correlated with the solvent polarity. This characteristic makes them suitable for developing ultrasensitive fluorescent probes that can study various biological events and processes, as they can indicate changes in their environment through fluorescence modulation (Diwu et al., 1997).
Aggregation-Induced Emission (AIE)
Research has shown that certain triazole fluorophores, similar in structure to this compound, exhibit aggregation-induced emission (AIE) properties. These compounds can demonstrate significant luminescence in both solution and solid state, making them promising candidates for applications in chemical and materials science. Their AIE characteristics, coupled with reversible mechanochromic luminescence properties, offer potential for innovative applications in sensing, imaging, and optoelectronic devices (Lai et al., 2019).
Antipathogenic Activity
Compounds structurally related to this compound have been evaluated for their antipathogenic activity. Specifically, derivatives with halogen substituents such as fluorine have shown significant activity against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest a potential for the development of new antimicrobial agents, particularly those targeting biofilm-forming bacteria (Limban et al., 2011).
Homocysteine Detection
Recent studies have also explored the use of this compound derivatives as fluorescent probes for detecting homocysteine (Hcy) in biological systems. These probes exhibit both aggregation-induced emission enhancement and intramolecular charge-transfer characteristics, enabling high selectivity and sensitivity towards Hcy over other amino acids. The detection mechanism, validated by NMR titration and mass spectrometry, underscores the potential application of these probes in researching Hcy's effects in various biological contexts, including its role in diseases (Chu et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-fluorophenyl)-1,5-diphenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O/c22-17-13-7-8-14-18(17)23-21(27)19-20(15-9-3-1-4-10-15)26(25-24-19)16-11-5-2-6-12-16/h1-14H,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTADKWFBJQHCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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